Cas no 2763750-08-7 (tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate)
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate
- Z5607567767
-
- Inchi: 1S/C16H29NO3/c1-14(2,3)12-7-9-16(11-18,10-8-12)17-13(19)20-15(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)
- InChI Key: HPIHNRFCUVTQKC-UHFFFAOYSA-N
- SMILES: O=CC1(CCC(CC1)C(C)(C)C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 283.21474379 g/mol
- Monoisotopic Mass: 283.21474379 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.4
- Molecular Weight: 283.41
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37336087-0.05g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
| Enamine | EN300-37336087-0.1g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
| Enamine | EN300-37336087-0.25g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
| Enamine | EN300-37336087-0.5g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
| Enamine | EN300-37336087-1.0g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
| Enamine | EN300-37336087-2.5g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
| Enamine | EN300-37336087-5.0g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
| Enamine | EN300-37336087-10.0g |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
| 1PlusChem | 1P027YEQ-50mg |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95% | 50mg |
$303.00 | 2024-05-07 | |
| 1PlusChem | 1P027YEQ-100mg |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
2763750-08-7 | 95% | 100mg |
$434.00 | 2024-05-07 |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate
Introduction to tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate (CAS No. 2763750-08-7)
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate (CAS No. 2763750-08-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.
The chemical structure of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is notable for its tert-butyl and formyl functional groups, which confer specific reactivity and stability properties. The tert-butyl group, known for its steric hindrance and electron-donating effects, plays a crucial role in modulating the compound's overall behavior. The formyl group, on the other hand, introduces a carbonyl functionality that can participate in various chemical reactions, making this compound a valuable intermediate in synthetic pathways.
Recent studies have highlighted the potential of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate in the development of new drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing potent inhibitors of specific enzymes involved in cancer progression. The researchers found that derivatives of this compound exhibited significant inhibitory activity against these enzymes, suggesting its potential as a lead molecule for further drug development.
The synthesis of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the reaction of tert-butylamine with 4-tert-butylcyclohexanecarboxaldehyde, followed by protection of the amine group using tert-butyloxycarbonyl (Boc) reagents. This method has been optimized to minimize side reactions and ensure the formation of the desired product with high stereoselectivity.
In addition to its potential in drug discovery, tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate has also been investigated for its applications in materials science. A 2022 study published in Advanced Materials reported the use of this compound as a building block for constructing self-assembled monolayers (SAMs) on gold surfaces. The researchers demonstrated that these SAMs exhibited excellent stability and uniformity, making them suitable for various nanotechnology applications.
The physicochemical properties of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate, such as its solubility, melting point, and thermal stability, have been extensively studied to understand its behavior under different conditions. These properties are crucial for optimizing its use in both laboratory and industrial settings. For example, its solubility in organic solvents like dichloromethane and dimethylformamide makes it amenable to various synthetic transformations.
Safety considerations are paramount when handling tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in well-ventilated areas to minimize exposure risks.
In conclusion, tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate (CAS No. 2763750-08-7) is a versatile compound with significant potential in medicinal chemistry and materials science. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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